

2'-O-Methylisoliquiritigenin: A Technical Guide to its Pharmacological Properties

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Compound of Interest		
Compound Name:	2'-O-Methylisoliquiritigenin	
Cat. No.:	B1664129	Get Quote

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Abstract

2'-O-Methylisoliquiritigenin (ILME) is a naturally occurring chalcone found in plants such as Dalbergia odorifera and Caesalpinia sappan. As a methylated derivative of isoliquiritigenin (ISL), ILME has garnered scientific interest for its distinct pharmacological profile. This technical guide provides a comprehensive overview of the known pharmacological properties of **2'-O-Methylisoliquiritigenin**, with a focus on its anti-cancer, anti-inflammatory, and neuroprotective effects. Detailed experimental methodologies, quantitative data, and analyses of its interactions with key signaling pathways are presented to facilitate further research and drug development efforts.

Introduction

Chalcones are a class of open-chain flavonoids recognized for their diverse biological activities. **2'-O-Methylisoliquiritigenin** (4,4'-dihydroxy-2'-methoxychalcone) is structurally distinguished from its parent compound, isoliquiritigenin, by the presence of a methyl group on the 2'-hydroxyl position of the A ring. This seemingly minor structural modification can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, including its metabolic stability, bioavailability, and target-binding affinity. This guide synthesizes the current scientific knowledge on ILME, offering a detailed resource for researchers exploring its therapeutic potential.



Pharmacological Properties

Current research indicates that **2'-O-Methylisoliquiritigenin** exhibits a range of pharmacological activities, primarily centered on its anti-cancer, anti-inflammatory, and neuroprotective capabilities.

Anticancer Activity

ILME has demonstrated significant growth-inhibitory and pro-apoptotic effects in various cancer cell lines. Notably, it has been shown to be effective against oral cancer cells in a time- and dose-dependent manner.[1] One study reported an IC50 value of 32.5 µM for ILME against the SH-SY5Y human neuroblastoma cell line.[2]

The anti-cancer mechanism of ILME involves the induction of apoptosis, as evidenced by sub-G1 phase arrest in flow cytometry analysis and positive staining with Annexin V-FITC and propidium iodide.[1]

Anti-inflammatory Activity

While specific quantitative data on the anti-inflammatory activity of 2'-O-

Methylisoliquiritigenin is limited, the parent compound isoliquiritigenin is a well-documented anti-inflammatory agent. ISL exerts its effects by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins. This is achieved through the modulation of key inflammatory signaling pathways, including NF-κB and MAPKs. Given the structural similarity, it is plausible that ILME shares some of these anti-inflammatory properties, though further direct investigation is required.

Neuroprotective Effects

The demonstrated cytotoxicity of ILME against the SH-SY5Y neuroblastoma cell line suggests its potential role in modulating neuronal cell viability.[2] Further research is necessary to fully elucidate the neuroprotective or neurotoxic profile of **2'-O-Methylisoliquiritigenin** and its potential applications in neurological disorders.

Quantitative Data Summary

To facilitate comparative analysis, the available quantitative data for **2'-O-Methylisoliquiritigenin**'s biological activity is summarized in the table below.



Compound	Cell Line	Assay Type	Endpoint	Value	Reference
2'-O- Methylisoliqui ritigenin	SH-SY5Y (human neuroblastom a)	Cytotoxicity	IC50	32.5 µM	[2]
2'-O- Methylisoliqui ritigenin	Oral Cancer Cell Lines	Growth Inhibition	Dose- dependent	-	[1]

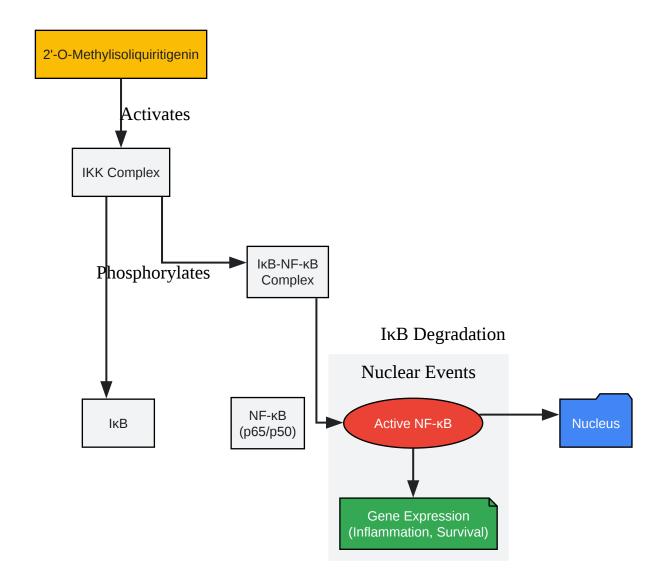
Signaling Pathway Interactions

2'-O-Methylisoliquiritigenin has been shown to modulate several critical intracellular signaling pathways implicated in cell survival, proliferation, and inflammation.

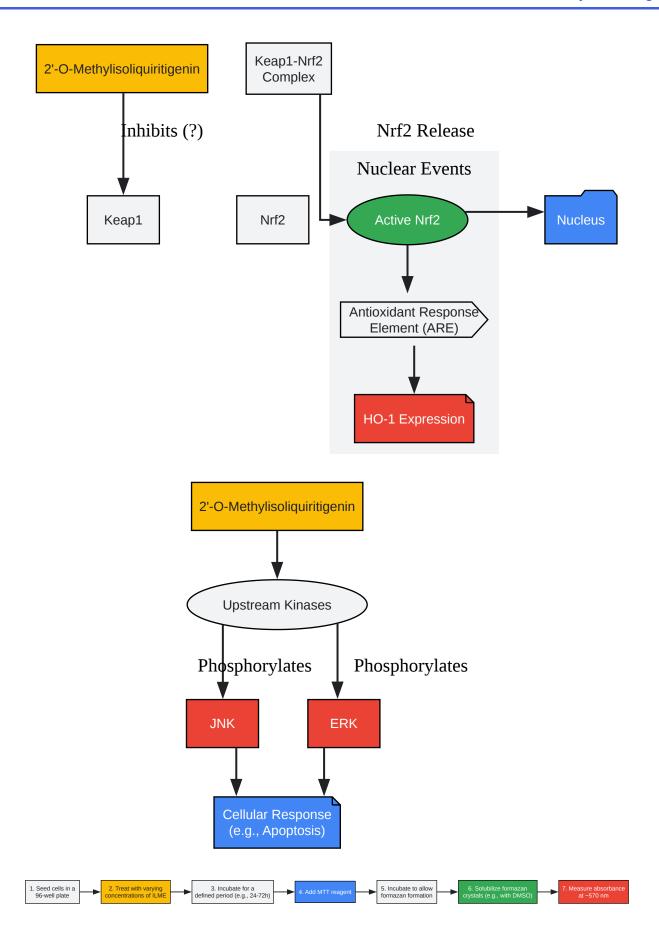
NF-kB Pathway

ILME has been observed to activate NF-κB transcription factors in a time-dependent manner in oral cancer cells.[1] The NF-κB pathway is a crucial regulator of inflammation and cell survival. The precise role of ILME-induced NF-κB activation in the context of its overall anti-cancer effect warrants further investigation, as NF-κB can have both pro- and anti-apoptotic roles depending on the cellular context.











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